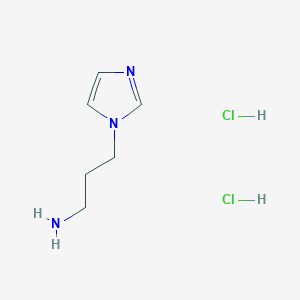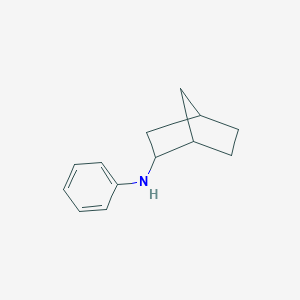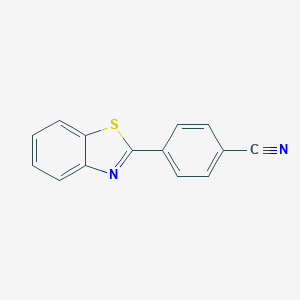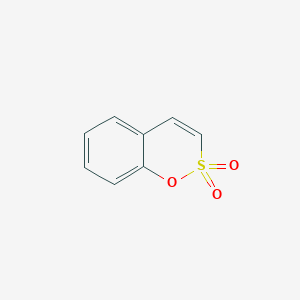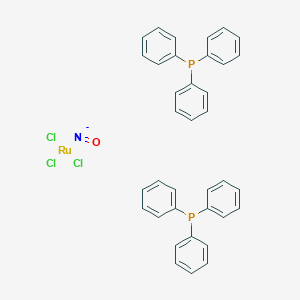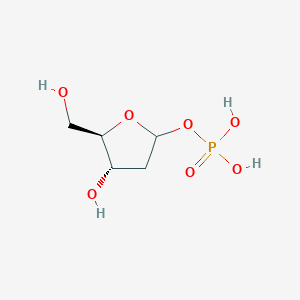
Deoxyribose 1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxyribose 1-phosphate (dRP) is a molecule that plays a crucial role in DNA repair and synthesis. It is formed during the process of base excision repair, which is one of the primary mechanisms used by cells to repair damaged DNA.
Wissenschaftliche Forschungsanwendungen
Measurement Methodology
Deoxyribose 1-phosphate (dRP) can be measured in the presence of other sugar phosphates using a specific method. This method exploits the unique heat lability of dRP to differentiate it from ribose 1-phosphate and other sugar phosphates (Ipata & Tozzi, 1984).
Prodrug Synthesis
dRP has been utilized in the synthesis of phosphoramidate prodrugs of carbasugar analogues. These prodrugs have been evaluated for potential anti-HIV properties and their effectiveness against cancer cell proliferation (Hamon et al., 2014).
Metabolic Studies
The metabolism of deoxyribose phosphate has been compared between normal liver tissues and malignant hepatoma, providing insights into the metabolic pathways involved in nucleic acid synthesis (Boxer & Shonk, 1958).
Biocatalyst Selection for Synthesis
Erwinia carotovora ATCC 33260 has been identified as a new biocatalyst for the synthesis of dRP, offering an economical and cleaner pathway for deoxyribonucleosides production (Valino et al., 2011).
Assay Method Development
A sensitive method for determining deoxyribose derivatives in various tissues has been developed. This method is particularly useful for analyzing complex nucleotide mixtures (Pestell & Woodland, 1972).
Role in Angiogenesis
dRP acts as a proangiogenic stimulus in endothelial cells. It directly activates the endothelial NADPH oxidase 2 complex, leading to reactive oxygen species generation, NF-κB activation, and upregulation of VEGFR2, important for angiogenesis (Vara et al., 2018).
Biochemical Synthesis
Research into the biosynthesis of deoxyribose from ribonucleic acid and its conversion into deoxyribonucleotides has provided a deeper understanding of DNA synthesis mechanisms (Cohen et al., 1961).
Microbial Production
The microbial production of 2′-deoxyribonucleosides from simple materials like glucose, acetaldehyde, and a nucleobase through reverse reactions of degradation and the glycolytic pathway has been investigated, highlighting a potential for industrial applications (Horinouchi et al., 2005).
Novel Oxidative Pathways
Discovery of novel oxidative pathways for the catabolism of dRP and related compounds in bacteria offers new insights into metabolic pathways and the evolution of enzyme functions (Price et al., 2018).
Eigenschaften
CAS-Nummer |
17210-42-3 |
|---|---|
Produktname |
Deoxyribose 1-phosphate |
Molekularformel |
C5H11O7P |
Molekulargewicht |
214.11 g/mol |
IUPAC-Name |
[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O7P/c6-2-4-3(7)1-5(11-4)12-13(8,9)10/h3-7H,1-2H2,(H2,8,9,10)/t3-,4+,5?/m0/s1 |
InChI-Schlüssel |
KBDKAJNTYKVSEK-PYHARJCCSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](OC1OP(=O)(O)O)CO)O |
SMILES |
C1C(C(OC1OP(=O)(O)O)CO)O |
Kanonische SMILES |
C1C(C(OC1OP(=O)(O)O)CO)O |
Andere CAS-Nummern |
17210-42-3 |
Physikalische Beschreibung |
Solid |
Synonyme |
2-deoxy-alpha-D-ribose 1-phosphate 2-deoxyribose 1-phosphate 2-deoxyribose 1-phosphate, (alpha-D-erythro)-isomer 2-deoxyribose 1-phosphate, (beta-D-erythro)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






